

Spectroscopic Data of Methyl 5-cyanopentanoate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl 5-cyanopentanoate

CAS No.: 3009-88-9

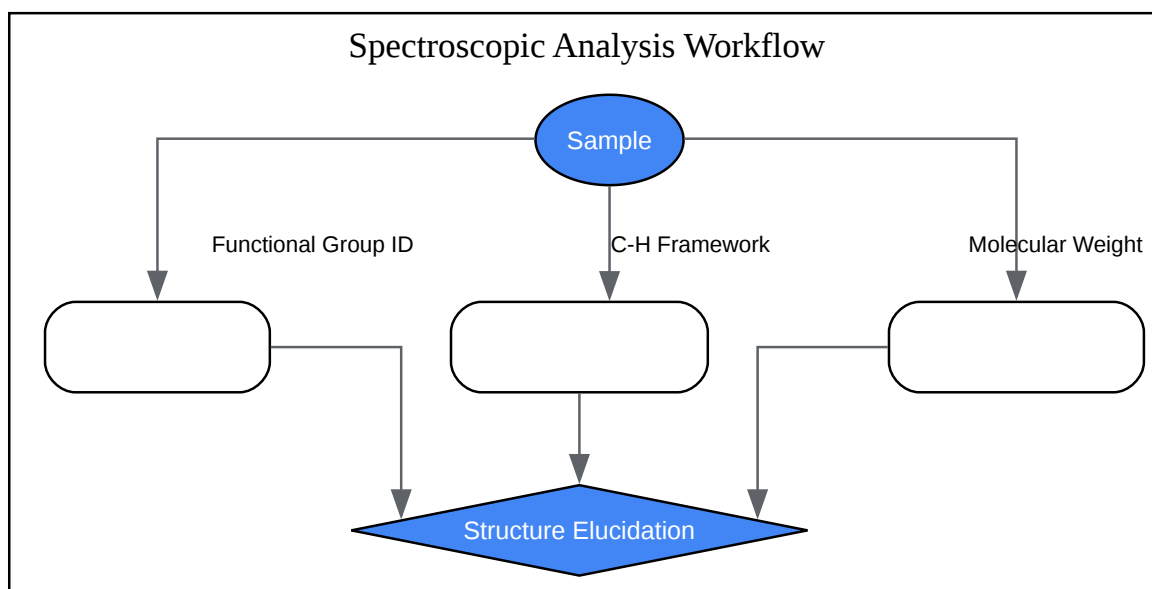
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Introduction

Methyl 5-cyanopentanoate is a bifunctional organic molecule incorporating both a nitrile and a methyl ester functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of nitrogen-containing heterocycles and specialty polymers. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure chemical identity, purity, and to monitor reaction progress. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 5-cyanopentanoate**, grounded in established spectroscopic principles.

The logical workflow for the spectroscopic analysis of a compound like **Methyl 5-cyanopentanoate** is crucial for unambiguous structure elucidation. It typically begins with non-destructive techniques like IR and NMR spectroscopy to identify functional groups and map the carbon-hydrogen framework, followed by mass spectrometry to determine the molecular weight and gain insights into the molecule's fragmentation patterns, which further corroborates the proposed structure.



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Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. While experimental spectra for **Methyl 5-cyanopentanoate** are not readily available in public databases, a robust prediction of the ^1H and ^{13}C NMR spectra can be made based on established chemical shift theory and data from analogous structures.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **Methyl 5-cyanopentanoate** is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The spectrum would be interpreted as follows, assuming a standard deuterated chloroform (CDCl_3) solvent.

Signal	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
a	3.67	Singlet (s)	3H	-O-CH ₃
b	2.45	Triplet (t)	2H	-CH ₂ -CN
c	2.35	Triplet (t)	2H	-CH ₂ -C(=O)O-
d	1.85-1.70	Multiplet (m)	4H	-C(=O)O-CH ₂ - CH ₂ -CH ₂ -CH ₂ - CN

Justification of Predicted Chemical Shifts and Multiplicities:

- Signal a (-O-CH₃): The methyl protons of the ester group are in a relatively shielded environment, but are deshielded by the adjacent electronegative oxygen atom. This typically results in a singlet (no adjacent protons to couple with) appearing around 3.7-4.1 ppm.[1]
- Signal b (-CH₂-CN): The methylene protons alpha to the nitrile group are deshielded due to the electron-withdrawing nature and magnetic anisotropy of the cyano group. Protons adjacent to a nitrile typically resonate in the 2-3 ppm range.[2] These protons are adjacent to another methylene group, so they are expected to appear as a triplet.
- Signal c (-CH₂-C(=O)O-): The methylene protons alpha to the ester carbonyl group are also deshielded. Their chemical shift is typically in the 2-2.6 ppm range.[1] These protons are adjacent to a methylene group and would therefore appear as a triplet.
- Signal d (-C(=O)O-CH₂-CH₂-CH₂-CH₂-CN): The two central methylene groups are in a more shielded, alkane-like environment. Their signals are expected to overlap and appear as a multiplet in the 1.7-1.9 ppm range.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of **Methyl 5-cyanopentanoate** is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments.

Signal	Chemical Shift (δ , ppm) (Predicted)	Assignment
1	173.5	C=O (Ester carbonyl)
2	119.5	-C \equiv N (Nitrile)
3	51.7	-O-CH ₃ (Ester methyl)
4	33.1	-CH ₂ -C(=O)O-
5	24.5	-CH ₂ -CH ₂ -CH ₂ -CN
6	22.8	-C(=O)O-CH ₂ -CH ₂ -
7	16.8	-CH ₂ -CN

Justification of Predicted Chemical Shifts:

- Signal 1 (C=O): The carbonyl carbon of an ester is highly deshielded and typically appears in the 160-185 ppm region.[4][5]
- Signal 2 (-C \equiv N): The carbon of a nitrile group is characteristically found in the 110-120 ppm range.[2][6]
- Signal 3 (-O-CH₃): The methoxy carbon of the ester is deshielded by the attached oxygen and generally resonates between 50-60 ppm.[7]
- Signals 4-7 (Alkyl Chain): The sp³ hybridized carbons of the pentyl chain will appear in the upfield region (10-40 ppm).[8] The carbons closer to the electron-withdrawing ester and nitrile groups (C4 and C7) will be more deshielded (further downfield) than the central carbons (C5 and C6).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Methyl 5-cyanopentanoate** will be dominated by the characteristic absorption bands of the nitrile and ester groups.

Key IR Absorption Bands for **Methyl 5-cyanopentanoate**:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Medium-Strong	C-H stretch (sp ³ hybridized carbons)
2260-2240	Medium, Sharp	C≡N stretch (Nitrile)
1750-1730	Strong, Sharp	C=O stretch (Ester)
1300-1000	Strong	C-O stretch (Ester)

Interpretation:

- **C≡N Stretch:** The presence of a sharp, medium-intensity absorption in the 2260-2240 cm⁻¹ region is a definitive indicator of the nitrile functional group.[9]
- **C=O Stretch:** A strong, sharp peak between 1750-1730 cm⁻¹ is characteristic of the carbonyl group in a saturated aliphatic ester.[9][10]
- **C-O Stretch:** The C-O single bond stretch of the ester group typically gives rise to a strong absorption in the 1300-1000 cm⁻¹ region.[11]
- **C-H Stretch:** The absorptions in the 2950-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain and the methyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **Methyl 5-cyanopentanoate** (C₇H₁₁NO₂), the molecular weight is 141.17 g/mol. In electron ionization (EI) mass spectrometry, the molecule is expected to fragment in a predictable manner based on the stability of the resulting ions.

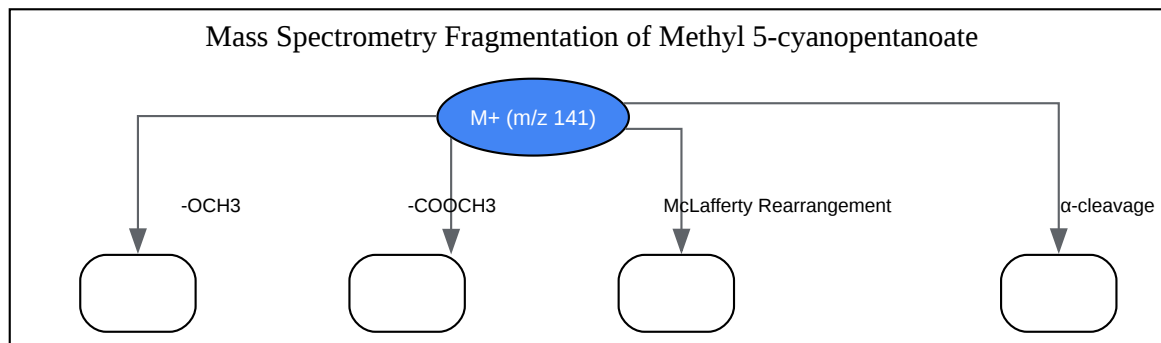
Predicted Fragmentation Pattern:

The mass spectrum of **Methyl 5-cyanopentanoate** is expected to show a molecular ion peak (M⁺) at m/z = 141, although it may be of low intensity. The major fragmentation pathways are likely to be initiated by cleavage alpha to the carbonyl group and the nitrile group, as well as McLafferty rearrangements.

m/z	Proposed Fragment
141	[M] ⁺ (Molecular Ion)
110	[M - OCH ₃] ⁺
82	[M - COOCH ₃] ⁺
74	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
59	[COOCH ₃] ⁺
41	[CH ₂ =CH-C≡N] ⁺ or [C ₃ H ₅] ⁺

Key Fragmentation Mechanisms:

- **Alpha-Cleavage:** The bond between the carbonyl carbon and the adjacent carbon can break, leading to the loss of the methoxy group (-OCH₃, 31 Da) to form an acylium ion at m/z 110. Alternatively, cleavage of the bond on the other side of the carbonyl can lead to the loss of the entire carbomethoxy group (-COOCH₃, 59 Da), resulting in a fragment at m/z 82. The [COOCH₃]⁺ fragment itself may also be observed at m/z 59.
- **McLafferty Rearrangement:** Esters with a gamma-hydrogen can undergo a characteristic McLafferty rearrangement. In this case, a hydrogen atom from the C4 position can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in a neutral alkene fragment and a charged enol fragment with an m/z of 74. This is often a prominent peak in the mass spectra of methyl esters.[\[13\]](#)
- **Nitrile Fragmentation:** Aliphatic nitriles can undergo fragmentation that may lead to the formation of various nitrogen-containing ions. The loss of a hydrogen atom from the carbon alpha to the nitrile is a common fragmentation pathway for simple nitriles, which would result in an [M-1]⁺ peak.[\[2\]](#)



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Caption: Predicted major fragmentation pathways.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of a liquid sample such as **Methyl 5-cyanopentanoate**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 5-cyanopentanoate** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's signals.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

- Data Acquisition:
 - Acquire the ^1H NMR spectrum. Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the low natural abundance and lower gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a single drop of neat liquid **Methyl 5-cyanopentanoate** directly onto the ATR crystal.
- Background Scan: With a clean ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO_2 , H_2O).
- Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- **Sample Preparation:** Prepare a dilute solution of **Methyl 5-cyanopentanoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Gas Chromatography (GC) Setup:**
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - Use a temperature program to separate the analyte from any impurities.
- **Mass Spectrometry (MS) Setup:**
 - The eluent from the GC column enters the ion source of the mass spectrometer.
 - Set the electron ionization energy, typically to 70 eV.
 - Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).
- **Data Acquisition and Analysis:**
 - Acquire the mass spectrum of the compound as it elutes from the GC column.
 - Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data of **Methyl 5-cyanopentanoate** provides a unique fingerprint that allows for its unambiguous identification. The predicted ^1H and ^{13}C NMR spectra reveal the detailed carbon-hydrogen framework of the molecule. The IR spectrum confirms the presence of the key nitrile and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry corroborates the molecular weight and provides insight into the molecule's stability and fragmentation patterns under ionization. Together, these techniques form a powerful and complementary suite of tools for the comprehensive characterization of this important synthetic building block.

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